Trioctylsilane

Description

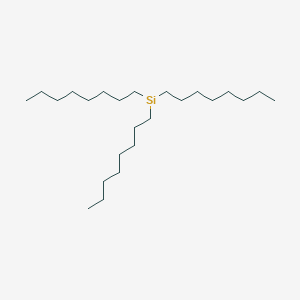

Structure

2D Structure

Properties

InChI |

InChI=1S/C24H51Si/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKHQYWRGFZFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885071 | |

| Record name | Silane, trioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18765-09-8 | |

| Record name | Trioctylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018765098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trioctylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, trioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioctylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIOCTYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXO1XAL959 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Trioctylsilane

Advanced Approaches to Trioctylsilane Preparation

The synthesis of this compound can be achieved through several advanced methods, which are broadly categorized into direct and indirect pathways. These approaches are distinguished by their starting materials and the sequence of chemical transformations.

Direct Synthesis Routes and Optimization

The most prominent direct synthesis route to this compound is the hydrosilylation of an unsaturated C8 hydrocarbon, namely 1-octene (B94956). libretexts.orgpageplace.de This reaction involves the addition of a silicon-hydrogen (Si-H) bond across the carbon-carbon double bond of 1-octene. libretexts.org The archetypal reaction, first reported in 1947, utilized trichlorosilane (B8805176) and 1-octene. libretexts.orgpageplace.de The general scheme for this process is:

SiH-R'₃ + CH₂=CH-R → R'₃Si-CH₂-CH₂-R

In the context of this compound, this would involve reacting a silane (B1218182) containing at least one Si-H bond with three octyl chains already attached, or more commonly, by reacting a precursor like trichlorosilane with 1-octene, followed by reduction or alkylation steps.

Optimization of this direct synthesis focuses on several factors:

Catalyst Choice: The reaction is typically catalyzed by transition metal complexes, with platinum compounds being highly effective. libretexts.org

Reaction Conditions: Temperature, pressure, and reaction time are optimized to maximize yield and selectivity. For instance, palladium-catalyzed hydrosilylation of 1-octene with trichlorosilane can be conducted at 40°C. scientificspectator.com

Substrate Reactivity: Terminal alkenes like 1-octene are generally more reactive in hydrosilylation than internal or more sterically hindered alkenes. libretexts.org

A key challenge and area for optimization in the hydrosilylation of 1-octene is controlling the regioselectivity—that is, whether the silicon atom attaches to the first or second carbon of the original double bond. This leads to the formation of either the linear (n-octyl) or the branched (2-octyl) isomer. scientificspectator.com

Table 1: Research Findings on the Hydrosilylation of 1-Octene

| Catalyst System | Silane Precursor | Key Findings | Reference |

|---|---|---|---|

| Palladium complex with (S)-MeO-MOP ligand | Trichlorosilane | Produced a 93:7 ratio of branched to linear octylsilane (B1236092) products. The branched isomer was obtained with 95% enantiomeric excess. | scientificspectator.com |

| Cobalt(II) acetylacetonate (B107027) with phosphine (B1218219) ligands | Phenylsilane | Demonstrated ligand- and silane-dependent regioselectivity, allowing for the controlled synthesis of either branched or linear organosilanes. | researchgate.net |

| Crystalline diacetyl peroxide | Trichlorosilane | Represents the first reported hydrosilylation reaction, though safer metal catalysts are now preferred. | libretexts.org |

Indirect Synthetic Pathways and Precursor Chemistry

Indirect synthetic pathways to this compound involve the use of chemical precursors that are transformed into the final product. polytechnique.edu Precursor chemistry is a foundational concept in materials science, where molecules are designed to be converted into specific materials under controlled conditions. uni-koeln.de

An example of an indirect route would be the reaction of a silicon halide, such as silicon tetrachloride (SiCl₄), with an octylating agent like a Grignard reagent (e.g., octylmagnesium bromide). This method builds the molecule by forming silicon-carbon bonds through nucleophilic substitution. However, controlling the degree of substitution to achieve precisely this compound (and not tetraoctylsilane (B8744771) or other species) can be challenging and often results in a mixture of products.

Catalytic Strategies in this compound Synthesis

Catalysis is fundamental to the efficient synthesis of this compound, primarily through the hydrosilylation reaction. yale.edu Both homogeneous and heterogeneous catalysts are employed, each offering distinct advantages. longdom.org Catalytic reagents are superior to stoichiometric ones as they are required in smaller amounts and can be recycled, which aligns with the principles of green chemistry. yale.edu

Homogeneous Catalysis for Si-H Bond Formation

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically a soluble metal complex in a liquid reaction mixture. cademix.orgyoutube.com For Si-H bond formation in hydrosilylation, transition metal complexes of platinum, rhodium, and iridium are widely used. libretexts.orgresearchgate.net

A well-accepted mechanism for this process is the Chalk-Harrod mechanism . libretexts.orgresearchgate.net It generally proceeds through the following steps:

Oxidative Addition: The silane's Si-H bond adds to the metal center of the catalyst. libretexts.org

Alkene Coordination: The 1-octene molecule coordinates to the metal complex.

Insertion: The alkene inserts into the metal-hydride bond (or in a modified version, into the metal-silyl bond). libretexts.org

Reductive Elimination: The newly formed alkylsilyl group is eliminated from the metal center, yielding the this compound product and regenerating the catalyst. libretexts.org

The ability to tune the electronic and steric properties of ligands attached to the metal center allows for high selectivity and efficiency. nsf.gov For example, rhodium(III) and iridium(III) complexes have been studied for their ability to catalyze the formation of silanols through Si-H bond activation, a related transformation. nih.gov

Heterogeneous Catalysis in Organosilane Production

Heterogeneous catalysis utilizes a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gas-phase reactants. wikipedia.orgbaranlab.org This approach is highly significant in large-scale industrial chemical production, accounting for up to 90% of chemicals by volume. wikipedia.org

The primary advantages of heterogeneous catalysts include:

Ease of Separation: The solid catalyst can be easily filtered from the reaction mixture, simplifying product purification and catalyst recovery. cademix.org

Recyclability and Reuse: The recovered catalyst can often be reused for multiple reaction cycles, reducing costs. cademix.org

Robustness: Solid catalysts are often more stable under harsh industrial conditions like high temperatures and pressures. baranlab.org

In organosilane production, heterogeneous catalysts often consist of a transition metal (like platinum, palladium, or nickel) dispersed on a solid support material such as activated carbon, silica (B1680970), alumina, or zeolites. researchgate.netstanford.edu The reaction occurs on the surface of the catalyst through a cycle of adsorption of reactants, surface reaction, and desorption of the product. wikipedia.org The direct synthesis of alkoxysilanes, for example, is a complex heterogeneous catalytic process where solid silicon and a solid copper catalyst are intertwined. mdpi.com

Table 2: Comparison of Catalysis Types in Organosilane Synthesis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis | Reference |

|---|---|---|---|

| Phase | Catalyst and reactants in the same phase | Catalyst and reactants in different phases | wikipedia.org |

| Selectivity | Often high and tunable with ligands | Can be influenced by support material and surface properties | baranlab.org |

| Activity | Typically high under mild conditions | May require more robust conditions | youtube.com |

| Separation | Often difficult, may require distillation or chromatography | Easy separation via filtration or centrifugation | cademix.org |

| Recyclability | Challenging, catalyst is often lost | Generally straightforward | cademix.orgbaranlab.org |

| Industrial Use | Fine chemicals, pharmaceuticals | Large-scale chemical production | youtube.comwikipedia.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edurroij.com The synthesis of this compound can be evaluated and improved through the application of its 12 principles.

Prevention: It is better to prevent waste than to treat it. sigmaaldrich.com Catalytic methods are inherently waste-preventing compared to stoichiometric reactions.

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Hydrosilylation is an addition reaction and thus has a high theoretical atom economy, as all atoms from the reactants are incorporated into the product.

Less Hazardous Chemical Syntheses: Synthetic methods should use and generate substances with little or no toxicity. skpharmteco.com This principle encourages the selection of less toxic solvents and reagents.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.edu As discussed, the synthesis of this compound heavily relies on catalysis, which reduces energy requirements and waste. longdom.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.org Research into solvent-free hydrosilylation or the use of greener solvents (e.g., water, supercritical CO₂) is an active area.

Design for Energy Efficiency: Energy requirements should be minimized. yale.edu Conducting reactions at ambient temperature and pressure is ideal. Catalyst development aims to lower the activation energy of reactions, thereby reducing the need for high temperatures. sigmaaldrich.com

Use of Renewable Feedstocks: Raw materials should be renewable whenever practicable. longdom.org While the silicon source is from silica, the octene precursor could potentially be derived from renewable biomass sources rather than petroleum.

By applying these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. For example, developing highly active heterogeneous catalysts that operate under mild conditions and can be recycled multiple times would represent a significant advancement in the green production of this compound. mdpi.com

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis | Reference |

|---|---|---|

| Atom Economy | Hydrosilylation is an addition reaction, inherently maximizing atom economy. | acs.org |

| Catalysis | The use of both homogeneous and heterogeneous catalysts avoids waste from stoichiometric reagents. | yale.edusigmaaldrich.com |

| Energy Efficiency | Developing catalysts that function at lower temperatures and pressures minimizes energy consumption. | yale.edu |

| Reduce Derivatives | Direct synthesis routes like hydrosilylation avoid protection/deprotection steps that generate waste. | acs.org |

| Safer Solvents | Moving towards solvent-free conditions or using environmentally benign solvents reduces environmental impact. | acs.org |

Purification and Isolation Techniques for Research-Grade this compound

Achieving high purity is critical for the application of this compound in research and specialized applications. The selection of a purification method is determined by the nature of the impurities present and the desired final purity level. tutorchase.com Common impurities stemming from synthesis include unreacted starting materials, reaction byproducts (e.g., tetraoctylsilane or partially alkylated silanes), and catalyst residues. prepchem.com For research-grade material, a combination of techniques is often employed to remove these contaminants effectively.

Fractional Distillation:

Fractional distillation is a primary technique for purifying this compound, leveraging differences in boiling points between the desired product and impurities. wikipedia.orgbyjus.com This method is particularly effective for separating liquids with close boiling points, which is often the case with silane mixtures. rochester.eduunacademy.com this compound has a high boiling point, recorded as 163-165 °C at a reduced pressure of 0.15 mmHg. sigmaaldrich.com Distillation under vacuum is essential to prevent thermal decomposition at atmospheric pressure. The process involves heating the crude mixture in a distillation flask connected to a fractionating column. rochester.edu The column, packed with materials like glass beads or rings, provides a large surface area for repeated vaporization and condensation cycles, which enriches the vapor with the more volatile components. rochester.edu By carefully controlling the temperature and pressure, fractions can be collected, with the this compound fraction being isolated at its specific boiling point.

Chromatographic Methods:

For achieving the highest purity levels, column chromatography is an indispensable tool. researchgate.net This technique separates compounds based on their differential adsorption onto a stationary phase.

Silica Gel Column Chromatography: This is a standard method for purifying organic compounds. researchgate.net For alkylsilanes, a non-polar solvent system is typically used as the mobile phase (eluent). The crude this compound is loaded onto a column packed with silica gel, and the eluent is passed through. Components separate based on their polarity and interaction with the silica gel. Since this compound is a non-polar molecule, it will travel down the column relatively quickly with a non-polar eluent, allowing for separation from more polar impurities or byproducts with different affinities for the stationary phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For analytical or small-scale preparative purification, RP-HPLC offers high resolution. nju.edu.cnnih.gov In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a more polar mobile phase. nih.govacs.org While less common for bulk purification of non-polar compounds like this compound, it is a powerful method for assessing purity and isolating small quantities of highly pure material.

The table below summarizes key parameters for the purification of this compound and related compounds.

| Purification Technique | Key Parameters | Purpose | Typical Application |

| Vacuum Fractional Distillation | Boiling Point: 163-165 °C / 0.15 mmHg sigmaaldrich.com | Separation based on boiling point differences. | Bulk purification, removal of starting materials and byproducts (e.g., tetraoctylsilane). |

| Silica Gel Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Non-polar solvents (e.g., hexane, heptane) | Separation based on polarity. | Removal of polar impurities, catalyst residues, and closely related silanes. |

| Reversed-Phase HPLC | Stationary Phase: Alkylsilane-bonded silica (e.g., C18); Mobile Phase: Polar solvents (e.g., acetonitrile/water) nju.edu.cnnih.gov | High-resolution separation for analytical assessment or small-scale purification. | Purity analysis, isolation of high-purity standards. |

After the primary purification step, a final filtration may be performed to remove any particulate matter. hyaluronicacidsupplier.com The purity of the final research-grade product is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the structure and absence of impurities. researchgate.net

Mechanistic Investigations of Trioctylsilane Reactivity

Reaction Mechanisms Involving the Si-H Bond

The Si-H bond is the active site in trioctylsilane's chemistry. Due to silicon's lower electronegativity compared to hydrogen, this bond is polarized with a partial positive charge on the silicon atom and a partial negative charge on the hydrogen atom (Siδ+-Hδ-). This "hydridic" character of the hydrogen atom is fundamental to its reactivity, allowing it to function as a hydride donor or to undergo homolytic cleavage to form a silyl (B83357) radical.

Ionic Hydride Transfer Mechanisms

The reaction is initiated by the protonation or activation of a substrate by a Brønsted or Lewis acid, generating a carbocation intermediate. This electrophilic carbocation is then attacked by the nucleophilic hydride from this compound. This transfer is generally considered the rate-determining step and results in the formation of a transient silylium ion ((C₈H₁₇)₃Si⁺), which is quickly trapped by a nucleophile in the reaction medium. uni-muenchen.de

The hydride-donating ability of a silane (B1218182) is influenced by the electronic and steric effects of the substituents on the silicon atom. Electron-donating alkyl groups enhance the hydridic character of the Si-H bond, making trialkylsilanes effective hydride donors. Research has established a qualitative order of reactivity for various organosilanes in hydride transfer reactions. uni-muenchen.demdma.ch This series indicates that the reactivity of this compound is comparable to that of diethylsilane but slightly less than that of the less sterically hindered triethylsilane. mdma.ch

Table 1: Relative Hydride-Donating Ability of Various Silanes

| Silane | Relative Reactivity |

|---|---|

| Triethylsilane | Most Reactive |

| This compound | ↓ |

| Diethylsilane | ~ this compound |

| Diphenylsilane | ↓ |

| Triphenylsilane | ↓ |

| Phenylsilane | Least Reactive |

This table is based on the qualitative reactivity series established in studies of hydride transfer to carbocation intermediates. uni-muenchen.demdma.ch

Free-Radical Mechanisms

This compound can also react via a free-radical chain mechanism, which involves the homolytic cleavage of the Si-H bond to generate a trioctylsilyl radical ((C₈H₁₇)₃Si•). nih.govwikipedia.org This pathway does not require acidic conditions and is instead initiated by radical initiators such as heat, UV light, or chemical initiators like peroxides or azobis compounds. wikipedia.orglibretexts.org

A free-radical reaction proceeds through three main stages: libretexts.orgyoutube.com

Initiation: A radical initiator generates the initial radical species. This radical then abstracts the hydrogen atom from this compound to form the trioctylsilyl radical.

Initiator → 2 R•

R• + (C₈H₁₇)₃SiH → RH + (C₈H₁₇)₃Si•

Propagation: The silyl radical reacts with a substrate (e.g., an alkene), adding to the unsaturated bond to form a new carbon-centered radical. This new radical then abstracts a hydrogen atom from another this compound molecule, yielding the final product and regenerating the trioctylsilyl radical, which continues the chain. nih.gov

(C₈H₁₇)₃Si• + CH₂=CHR' → (C₈H₁₇)₃SiCH₂-C•HR'

(C₈H₁₇)₃SiCH₂-C•HR' + (C₈H₁₇)₃SiH → (C₈H₁₇)₃SiCH₂-CH₂R' + (C₈H₁₇)₃Si•

Termination: The reaction chain is concluded when two radical species combine to form a stable, non-radical molecule. libretexts.org

2 (C₈H₁₇)₃Si• → (C₈H₁₇)₃Si-Si(C₈H₁₇)₃

(C₈H₁₇)₃Si• + R• → (C₈H₁₇)₃SiR

This mechanism is central to processes like radical-mediated hydrosilylation and the reduction of alkyl halides. nih.govthieme-connect.de

Concerted Pathways

Concerted pathways involve the simultaneous breaking of the Si-H bond and the formation of new bonds to a substrate within a single transition state, without the formation of discrete ionic or radical intermediates. While less common in non-catalyzed reactions, some transformations are proposed to proceed through a four-center transition state. For instance, the reduction of certain carbonyl compounds by trialkylsilanes can be envisioned as a concerted transfer of the hydride to the carbonyl carbon and the silyl group to the carbonyl oxygen. This type of mechanism is often invoked in thermal, uncatalyzed hydrosilylations, although such reactions typically require high temperatures. The feasibility of a concerted pathway is highly dependent on the specific substrates and reaction conditions.

Role of Catalysis in Directing this compound Reaction Mechanisms

Catalysts play a crucial role in enhancing the reactivity of this compound and directing it toward specific mechanistic pathways, enabling reactions to occur under milder conditions with greater efficiency and selectivity.

Transition Metal-Catalyzed Processes

Transition metal complexes are widely used to catalyze reactions of hydrosilanes, most notably the hydrosilylation of alkenes and alkynes. nih.govresearchgate.net For trialkylsilanes like this compound, catalysts based on platinum, rhodium, and nickel are particularly effective. nih.govprinceton.edu The most widely accepted general mechanism for these reactions is the Chalk-Harrod mechanism . nih.govwikipedia.orgresearchgate.net

The key steps of the Chalk-Harrod mechanism are:

Oxidative Addition: The this compound reacts with the low-valent metal center, breaking the Si-H bond and forming a metal-hydride and a metal-silyl species. nih.gov

Olefin Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the metal complex.

Migratory Insertion: The coordinated alkene inserts into either the metal-hydride (Chalk-Harrod pathway) or the metal-silyl bond (modified Chalk-Harrod pathway). nih.govwikipedia.org Insertion into the M-H bond is often the rate-determining step. nih.gov

Reductive Elimination: The resulting alkylsilyl metal complex undergoes reductive elimination to release the final alkylsilane product and regenerate the active catalyst. nih.gov

A modified Chalk-Harrod mechanism is also possible, where the alkene inserts into the M-Si bond before reductive elimination. princeton.edu The choice of metal, ligands, and silane can influence which pathway is dominant.

Table 2: Common Transition Metal Catalysts for Hydrosilylation

| Catalyst Type | Examples | Typical Reaction |

|---|---|---|

| Platinum-based | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | Alkene and Alkyne Hydrosilylation |

| Rhodium-based | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Ketone and Imine Hydrosilylation, Alkene Isomerization/Hydrosilylation |

| Nickel-based | Ni(II) complexes with α-diimine ligands | Alkene Hydrosilylation |

This table lists catalyst families commonly used for reactions involving trialkylsilanes. nih.govprinceton.edunih.gov

Lewis Acid Catalysis in this compound Reactions

Lewis acids can catalyze this compound reactions by activating either the silane or the substrate. researchgate.netorganic-chemistry.org This approach is particularly useful for reductions of carbonyl compounds, ethers, and alcohols. nih.govnih.gov

The mechanism of Lewis acid catalysis can follow two primary routes:

Substrate Activation: The Lewis acid coordinates to a Lewis basic site on the substrate, such as the oxygen atom of a carbonyl group. This coordination enhances the electrophilicity of the substrate, making it more susceptible to hydride attack from this compound. msu.edu For example, a ketone-Lewis acid adduct is much more readily reduced than the free ketone.

Silane Activation: A strong Lewis acid can interact directly with the this compound. This can occur via hydride abstraction from the silane to form a hydridoborate anion and a transient, highly electrophilic silylium-like species ([R₃Si]⁺[H-LA]⁻). organic-chemistry.orgcmu.edu This activated silyl species can then react with the substrate, or the hydridoborate can act as the hydride delivery agent. cmu.edu

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a prominent example of a powerful Lewis acid catalyst that operates via the silane activation mechanism. nih.govorganic-chemistry.orgcmu.edu It has been shown to be effective for a wide range of reductions and deoxygenations using trialkylsilanes. researchgate.netresearchgate.net Other Lewis acids like indium(III) chloride and iron(III) chloride also catalyze various reductive transformations with trialkylsilanes. organic-chemistry.orgnih.gov

Organocatalysis in Si-H Activation

The use of earth-abundant alkali metal alkoxides, such as potassium tert-butoxide (KOt-Bu), has been shown to effectively catalyze the dehydrogenative silylation of C-H bonds in heteroaromatics using trialkylsilanes. stanford.edunih.gov Detailed mechanistic studies, combining experimental evidence with computational analysis, point towards a complex process involving radical species.

Radical Chain Mechanism: Experimental results are largely consistent with a radical chain mechanism. stanford.edunih.gov The proposed mechanism for the reaction of a trialkylsilane, analogous to this compound, with a heteroaromatic compound catalyzed by KOt-Bu involves several key steps:

Initiation: The reaction is believed to be initiated by the formation of a trialkylsilyl radical. One proposed pathway for this initiation involves the interaction between the trialkylsilane and the tert-butoxide. The strong silicophilicity of the alkoxide leads to the formation of a pentacoordinate, hypervalent silicon intermediate. This coordination weakens the Si-H bond, making it susceptible to homolytic cleavage to generate the trialkylsilyl radical. stanford.edunih.gov Infrared (IR) spectroscopy has detected such hypercoordinated silicon species. stanford.edunih.gov An alternative or concurrent initiation pathway may involve trace amounts of oxygen, which can react with the [KOt-Bu]₄ tetramer to form a reactive peroxide, as suggested by density functional theory (DFT) calculations. stanford.edunih.gov

Propagation: The generated trialkylsilyl radical adds to the heteroaromatic substrate. This is followed by a β-hydrogen scission from the resulting radical intermediate, which regenerates a radical species and forms the C-Si bond. stanford.edunih.gov

Termination: The radical chain is terminated through various radical combination reactions.

The involvement of a silyl radical is supported by experiments where the reaction is inhibited by radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). caltech.edu

Alternative Ionic Mechanism: While the radical mechanism is strongly supported, an alternative ionic pathway has also been proposed based on ambient ionization mass spectrometry and DFT calculations. caltech.edu This mechanism avoids free radical intermediates and proceeds through the following steps:

Formation of a pentacoordinate silicon intermediate from the silane, substrate, and tert-butoxide catalyst.

Heterolytic cleavage of the Si-H bond.

Deprotonation of the heteroarene.

Addition of the resulting heteroarene carbanion to the silyl ether.

Dissociation of the tert-butoxide from silicon to yield the final silylated product. caltech.edu

Both the ionic and radical pathways are thought to be plausible and may operate concurrently depending on the specific reaction conditions and substrates. caltech.edu

Stereochemical and Regiochemical Aspects of this compound Reactions

The stereochemical outcome of reactions at the silicon center is crucial for applications in asymmetric synthesis. For reactions involving this compound that proceed through the KOt-Bu-catalyzed pathway, the stereochemistry at the silicon atom has been investigated using deuterium-labeled silolane probes for analogous trialkylsilanes. stanford.edunih.gov

These studies revealed a complete scrambling of the stereochemical information at the silicon center. stanford.edunih.gov This finding is highly consistent with the proposed radical chain mechanism, as the intermediate silyl radical would be trigonal planar or rapidly inverting, leading to a loss of the original stereochemistry. stanford.edunih.gov The formation of such intermediates precludes stereocontrol at the silicon center under these specific organocatalytic conditions.

Regioselectivity, on the other hand, is a significant feature of these reactions. In the silylation of N-methylindole with triethylsilane, for example, the reaction shows a kinetic preference for silylation at the C2 position, but the thermodynamically more stable product is the C3-silylated isomer. stanford.edu The reaction is reversible, and under prolonged reaction times, the C2 product can convert to the more stable C3 product. stanford.edu This regioselectivity is believed to be governed by the relative stability of the intermediates in the catalytic cycle, a facet that has been explored through computational studies.

Computational Chemistry and Theoretical Studies of Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has been an indispensable tool for mapping out the potential energy surfaces and understanding the energetics of this compound reactions. stanford.edunih.govcaltech.edu These theoretical studies provide insights into reaction barriers, the stability of intermediates, and the viability of proposed mechanistic pathways.

For the KOt-Bu-catalyzed silylation of heteroaromatics, DFT calculations have been used to:

Support the Radical Mechanism: Calculations revealed a reasonable energy profile for the radical pathway, supporting its feasibility. They also helped to explain the observed regioselectivity by comparing the energies of the transition states leading to different isomers. stanford.edunih.govcaltech.edu

Investigate Initiation: DFT calculations indicated that the reaction between [KOt-Bu]₄ and trace oxygen to generate a peroxide initiator is a plausible, low-energy process. stanford.edunih.gov

These computational models allow for a detailed examination of transient species and transition states that are difficult or impossible to observe experimentally.

Below is a table summarizing key energetic data from DFT calculations for analogous trialkylsilane reactions, which provides a model for understanding the energetics of this compound reactivity.

| Reaction Step/Species | Method | Basis Set | Calculated Energy (kcal/mol) | Reference |

| Overall barrier for ionic silylation | DFT | Not Specified | 28.3 | caltech.edu |

| Energy difference (C2 vs C3 deprotonation) | DFT | Not Specified | 5.0 | caltech.edu |

This data is for the reaction with trimethylsilane (B1584522) and N-methylindole, serving as a model system.

Applications of Trioctylsilane in Organic Synthesis

Trioctylsilane as a Reducing Agent

This compound serves as a mild and selective reducing agent in a multitude of organic transformations. vulcanchem.comepo.orglibretexts.org The hydridic nature of the hydrogen atom attached to the silicon allows it to be transferred to various functional groups, effecting their reduction. gelest.com

Selective Reduction of Organic Functional Groups

This compound, often in the presence of a Lewis acid or a transition metal catalyst, demonstrates considerable chemoselectivity in the reduction of various functional groups. This selectivity allows for the reduction of one functional group in the presence of others that might be sensitive to more powerful reducing agents. vulcanchem.comepo.orglibretexts.orgorgsyn.org

Common functional groups that can be selectively reduced by this compound include:

Aldehydes and Ketones: These can be reduced to their corresponding primary and secondary alcohols. The reaction is often carried out in the presence of a catalyst. vulcanchem.com

Imines: this compound is effective in the reduction of imines to amines. nih.gov

Amides: Secondary amides can be selectively reduced to either imines or amines under controlled conditions. nih.gov

Nitro Groups: The reduction of nitro groups to amines is a key transformation in the synthesis of many pharmaceuticals, and this compound can be employed for this purpose. vulcanchem.com

Halides: Dehalogenation reactions, where a halogen atom is replaced by a hydrogen atom, can be achieved using this compound, typically with a palladium catalyst. vulcanchem.com

The following table summarizes the selective reduction of various functional groups using this compound:

| Functional Group | Product | Catalyst/Conditions |

| Aldehyde | Primary Alcohol | Lewis Acid or Transition Metal |

| Ketone | Secondary Alcohol | Lewis Acid or Transition Metal |

| Imine | Amine | - |

| Secondary Amide | Imine or Amine | Controlled Conditions |

| Nitro Group | Amine | - |

| Alkyl/Aryl Halide | Alkane/Arene | Palladium Catalyst |

Reductive Functionalization Reactions

Reductive functionalization involves the reduction of a functional group and the simultaneous introduction of a new functional group. This compound plays a crucial role in these types of reactions. For instance, the reduction of an amide can be coupled with the introduction of a new carbon-carbon bond at the α-position to the nitrogen atom. mdpi.comvulcanchem.com This is often achieved by generating an iminium ion intermediate from the amide via hydrosilylation, which is then attacked by a nucleophile. chemrxiv.orgfrontiersin.org This strategy provides a powerful method for the elaboration of complex amine-containing molecules. chemrxiv.org

Applications in Complex Molecule Synthesis

The mild and selective nature of this compound makes it a valuable reagent in the total synthesis of complex natural products and pharmaceuticals. mdpi.comepo.org Its ability to reduce specific functional groups without affecting others is critical in multi-step syntheses where protecting groups and sensitive functionalities are present. For example, it has been utilized in the synthesis of tetracycline (B611298) derivatives. google.com The process of retrosynthesis, which involves breaking down a complex target molecule into simpler starting materials, often reveals steps where a selective reducing agent like this compound is indispensable. leah4sci.com

Role of this compound in Hydrosilylation Reactions

Hydrosilylation is a fundamental reaction in organosilicon chemistry that involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double or triple bond. vulcanchem.comchemrxiv.orgleah4sci.com this compound is a common hydrosilane used in these reactions, which are typically catalyzed by transition metal complexes, most notably those of platinum. epo.orgwikipedia.org

Hydrosilylation of Unsaturated Systems

This compound readily undergoes hydrosilylation with a variety of unsaturated organic compounds, including alkenes and alkynes. vulcanchem.com The reaction with alkenes typically proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of a terminal alkene. wikipedia.org This process leads to the formation of alkyltrioctylsilanes. epo.org The hydrosilylation of alkynes can yield vinylsilanes, which are versatile intermediates in organic synthesis. wikipedia.org The general mechanism for metal-catalyzed hydrosilylation often involves the oxidative addition of the Si-H bond to the metal center, followed by insertion of the unsaturated substrate and subsequent reductive elimination of the product. libretexts.org

The following table provides examples of the hydrosilylation of unsaturated systems with this compound:

| Unsaturated Substrate | Product Type | Catalyst |

| Alkene | Alkylsilane | Platinum Complex |

| Alkyne | Vinylsilane | Platinum Complex |

Asymmetric Hydrosilylation

Asymmetric hydrosilylation is a powerful method for the synthesis of chiral organosilicon compounds, which can then be converted into other valuable chiral molecules, such as alcohols. libretexts.org This is achieved by using a chiral catalyst, typically a transition metal complex with a chiral ligand. While the direct asymmetric hydrosilylation using this compound is less common in the literature compared to other silanes like trichlorosilane (B8805176) or diphenylsilane, the principles remain the same. The chiral catalyst environment dictates the stereochemical outcome of the addition of the Si-H bond to the prochiral unsaturated substrate, leading to the formation of an enantioenriched product. wikipedia.orglibretexts.org The development of chiral frustrated Lewis pairs (FLPs) has also opened new avenues for metal-free asymmetric hydrosilylation reactions. rsc.org

Trioctylsilane in Materials Science

Surface Modification and Functionalization with Trioctylsilane

The process of silanization, which involves using organosilane compounds to functionalize surfaces, is a widely adopted technique in materials science. alwsci.com This method is particularly effective for modifying surfaces that contain hydroxyl (-OH) groups, such as those found on glass, silica (B1680970), metal oxides, and other inorganic substrates. alwsci.com The reaction leads to the formation of stable covalent Si-O-Si bonds between the silane (B1218182) and the substrate, resulting in a durable and chemically resistant surface modification. alwsci.com

The surface modification of inorganic materials is a key application of silanes like this compound. shinetsusilicones.com This process can enhance the compatibility of inorganic fillers with organic resins and improve their dispersibility. shinetsusilicones.com The effectiveness of silane surface modification depends on several factors, including the concentration and type of hydroxyl groups on the substrate's surface and the hydrolytic stability of the newly formed bond. gelest.com Generally, a higher number of accessible hydroxyl groups on the surface leads to a more effective modification. gelest.com

The modification process typically uses chlorosilanes or alkoxysilanes, which, upon deposition, form a chemical (oxane) bond with the surface, creating a permanent alteration of the substrate. gelest.com This technique is instrumental in the formation of Self-Assembled Monolayers (SAMs), which are highly ordered, one-molecule-thick layers. gelest.com SAMs have applications in various advanced technologies, including micro-contact printing, soft lithography, and the fabrication of nano-devices like MEMs and semiconductor sensors. gelest.com

The engineering of polymer surfaces is crucial for enhancing their functionality for specific applications, such as in biomaterials. nih.gov Surface modification techniques can alter the physical and chemical properties of a polymer's surface to improve biocompatibility, control cellular interactions, and introduce antimicrobial properties. nih.govmdpi.com

Plasma treatment is a common method used to introduce polar functional groups like hydroxyl, carboxyl, or amino groups onto polymer surfaces. nih.gov Following this initial activation, more complex molecules can be attached to the surface through post-modification processes. nih.gov For instance, in the development of microcarriers for cancer therapy, dual surface modification strategies are employed to create functionalized microcarriers with pH-sensitive polymeric nanoreservoirs for controlled drug release. chemrxiv.org

This compound is particularly effective in creating hydrophobic surfaces due to its long aliphatic hydrocarbon chains. gelest.com The development of a hydrophobic surface is dependent on the organosilane's organic substitution, the extent of surface coverage, and the distribution of the silane on the surface. gelest.com To achieve hydrophobicity, a nonpolar organic substitution is necessary. gelest.com

A successful hydrophobic coating must minimize or eliminate hydrogen bonding and shield polar surfaces from interacting with water by creating a nonpolar interphase. gelest.com The hydroxyl groups on a surface are the most common sites for hydrogen bonding, and these can be eliminated through the formation of oxane bonds with an organosilane. gelest.com The hydrophobicity of a surface is often measured by its water contact angle; a superhydrophobic surface is generally defined as having a water contact angle greater than 150°. researchgate.net

Research has shown that coatings with trimethylsilane (B1584522) (TMS), a related alkylsilane, can significantly increase the hydrophobicity of materials like denture base resin, which in turn reduces the adhesion of microorganisms such as Candida albicans. nih.gov

Table 1: Research Findings on Surface Modification

| Researcher/Study | Substrate(s) | Modifying Agent(s) | Key Findings | Citation |

| Gelest Inc. | General Inorganic/Polar Surfaces | Organosilanes (including aliphatic and fluorinated) | The organic substitution, surface coverage, and reaction with surface hydroxyls are critical for creating hydrophobic surfaces. | gelest.com |

| Prucker et al. | Denture Base Resin | Trimethylsilane (TMS) plasma coating | TMS coating significantly increased hydrophobicity and reduced the adhesion of Candida albicans. | nih.gov |

| Various | General Inorganic Substrates | Chlorosilanes, Alkoxysilanes | Silanes form durable oxane bonds with substrates, enabling the formation of Self-Assembled Monolayers (SAMs) for advanced applications. | gelest.com |

| Shin-Etsu Silicones | Inorganic Materials | Silanes | Silane modification improves the dispersibility of inorganic fillers in organic resins and enhances water repellency. | shinetsusilicones.com |

This compound in Polymer Chemistry

The field of polymer chemistry involves the synthesis and study of polymers, which are large molecules composed of repeating smaller units called monomers. libretexts.orgbritannica.com Polymerization reactions are broadly classified into two types: addition polymerization and condensation polymerization. libretexts.orgbritannica.com

This compound can act as a monomer or co-monomer in polymerization reactions. shinetsusilicones.comsigmaaldrich.com In addition polymerization, monomer units add to one another in such a way that the resulting polymer contains all the atoms of the initial monomers. libretexts.org This type of polymerization often involves monomers with carbon-carbon double bonds. libretexts.org When used as a co-monomer, this compound can be incorporated into a polymer chain alongside other monomer units, leading to the formation of copolymers. wikipedia.org This allows for the tailoring of the final polymer's properties, such as introducing hydrophobicity and thermal stability.

Crosslinking is a critical process in polymer chemistry that involves forming bonds between polymer chains to create a more rigid, three-dimensional network structure. uni-wuppertal.de In silicon-based polymers, or silicones, crosslinking agents are used to improve their mechanical properties and durability. sinosil.com

Silane crosslinking agents, which can include molecules with Si-H groups like this compound, are essential in various curing mechanisms for silicones. uni-wuppertal.degoogle.com One common method is addition curing, where a platinum catalyst facilitates the reaction between a polymer containing vinyl groups and a crosslinking agent with Si-H groups. uni-wuppertal.de Another method is condensation curing, which involves the reaction between α, ω-dihydroxypolydimethylsiloxanes and silicic acid esters, often catalyzed by a tin compound. uni-wuppertal.de

The resulting Si-O-Si crosslinks are exceptionally durable, providing excellent resistance to weathering, UV radiation, high temperatures, chemicals, and moisture. sinosil.com These crosslinked silicone systems find use in a wide array of applications, including sealants, adhesives, and coatings. cymitquimica.comgoogle.com

Table 2: Polymerization and Crosslinking Applications

| Application Area | Role of this compound/Related Silanes | Process/Mechanism | Resulting Properties/Products | Citation |

| Polymer Synthesis | Monomer/Co-monomer | Addition or Condensation Polymerization | Polymers with tailored properties such as hydrophobicity and thermal stability. | shinetsusilicones.comlibretexts.orgsigmaaldrich.com |

| Silicone Rubber Curing | Crosslinking Agent | Addition Curing (hydrosilylation) | Formation of durable Si-O-Si bonds, creating a stable 3D polymer network. | uni-wuppertal.desinosil.com |

| RTV Silicone Systems | Crosslinking Agent | Condensation Curing | Improved mechanical properties (e.g., tear resistance, elongation) and chemical resistance. | sinosil.comcfmats.com |

| Release Coatings | Crosslinking Agent | Polyaddition | Water-repellent and release coatings for flexible supports like paper and polymer films. | google.com |

Applications in Semiconductor Research and Fabrication

The relentless drive for smaller, faster, and more powerful electronic devices necessitates continuous innovation in semiconductor fabrication processes. sc.edumanchester.ac.ukpec.ac.in this compound has found a niche in this demanding field, contributing to the development of next-generation semiconductor components. sc.edu

Precursors for Thin Film Deposition

In the manufacturing of microelectronics, thin films are critical for creating the intricate layered structures of integrated circuits. mdpi.com These films can serve as dielectrics, conductors, or semiconductors, and their properties are highly dependent on the precursor molecules used in their deposition. Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are two key techniques for depositing these thin films with atomic-scale precision. mdpi.comwikipedia.org

Organosilanes, a class of silicon-containing compounds with organic ligands, are increasingly used as precursors in these processes. sigmaaldrich.com While traditional precursors like chlorosilanes have been effective, they can introduce impurities and require high deposition temperatures. sigmaaldrich.comgoogle.com this compound, as an organosilane, offers potential advantages. The presence of the Si-H bond provides a reactive site for deposition, while the long octyl chains can influence the properties of the resulting film, such as its density and dielectric constant.

Research into various organosilane precursors demonstrates their potential in depositing silicon-containing films for a range of applications in semiconductors, photovoltaics, and other electronic devices. google.com The choice of precursor is crucial in tailoring the film's characteristics to meet the specific demands of the application, such as low dielectric constants to reduce signal delay in interconnects. researchgate.net

| Deposition Technique | Precursor Class | Key Advantages | Example Precursors |

|---|---|---|---|

| Atomic Layer Deposition (ALD) | Organosilanes | Precise thickness control, conformal coating. sigmaaldrich.com | Bis(tert-butylamino)silane (BTBAS) sigmaaldrich.com |

| Chemical Vapor Deposition (CVD) | Chlorosilanes | Established process, good film quality. sigmaaldrich.com | Hexachlorodisilane (HCDS) sigmaaldrich.com |

| Plasma-Enhanced CVD (PECVD) | Organosilanes | Lower deposition temperatures. researchgate.net | Tris(trimethylsiloxy)silane (TMSS) researchgate.net |

Role in Patterning and Lithography

Patterning is a fundamental step in semiconductor fabrication, where intricate designs are transferred onto a substrate to define the circuitry of a device. appliedmaterials.commdpi.com Lithography is the primary method used for this process, and as device features shrink to the nanometer scale, advanced techniques like multi-patterning have become necessary. semiengineering.comsemiconductors.org

In these advanced lithographic processes, the surface chemistry of the materials involved plays a critical role. While direct research on this compound's specific role in patterning is not widely published, its properties as a surface-modifying agent are relevant. Organosilanes are known to form self-assembled monolayers (SAMs) on various substrates, which can alter surface energy and adhesion characteristics. This controlled surface modification is crucial in many steps of the lithography and etching processes to ensure pattern fidelity and prevent defects. The long alkyl chains of this compound could potentially be used to create hydrophobic surfaces, which can be beneficial in certain aqueous processing steps during fabrication.

This compound in Nanomaterial Synthesis and Functionalization

Nanomaterials possess unique properties due to their small size, and the ability to control their surface chemistry is paramount to harnessing their full potential. mdpi.com this compound serves as a valuable tool in this domain for the functionalization and stabilization of various nanomaterials.

Quantum Dot Surface Passivation

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties, with their optical and electronic characteristics being highly dependent on their size and surface chemistry. mdpi.com Surface defects, or "dangling bonds," can act as trap states for charge carriers, leading to non-radiative recombination and reduced quantum efficiency. mdpi.com Surface passivation, the process of coating the QD surface with a protective layer, is therefore crucial for achieving high-performance QD-based devices like LEDs and solar cells. mdpi.comrsc.org

| Passivating Agent Type | Effect on Quantum Dots | Impact on Device Performance |

|---|---|---|

| Long-chain aliphatic ligands (e.g., from this compound) | Prevents aggregation, improves solubility, reduces surface defects. mdpi.com | Enhanced photoluminescence and stability. rsc.org |

| Short thiol-based ligands | Efficient passivation, can improve charge balance. rsc.org | Improved efficiency and operational lifetime in QLEDs. rsc.org |

Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale. mdpi.comnih.govfrontiersin.org This combination can lead to materials with synergistic properties, such as the mechanical strength of an inorganic framework coupled with the flexibility of an organic polymer. mdpi.com The sol-gel process is a common method for synthesizing these materials. mdpi.com

Advanced Characterization and Spectroscopic Studies of Trioctylsilane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic elucidation of chemical systems, including those involving trioctylsilane. mdpi.comnih.govnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamic processes. mdpi.com For organosilanes like this compound, ¹H and ²⁹Si NMR are particularly informative.

¹H NMR spectroscopy provides data on the hydrogen atoms within the molecule. The chemical shifts, signal integrations, and coupling patterns of the protons in the octyl chains and the silicon hydride (Si-H) group are diagnostic. For instance, the protons on the carbon adjacent to the silicon atom exhibit a characteristic chemical shift, while the terminal methyl group and the methylene (B1212753) groups along the alkyl chain appear at distinct positions, allowing for the confirmation of the alkyl chain's integrity. The Si-H proton itself has a unique chemical shift, which is sensitive to its electronic environment.

²⁹Si NMR is a powerful tool for directly probing the silicon environment. huji.ac.ilpascal-man.com Although ²⁹Si has a low natural abundance and a lower magnetogyric ratio compared to ¹H, modern NMR techniques can provide high-quality spectra. pascal-man.com The chemical shift of the ²⁹Si nucleus in this compound provides direct evidence of the substituents attached to the silicon atom. huji.ac.il In mechanistic studies, changes in the ²⁹Si chemical shift can track the transformation of the silane (B1218182), for example, during hydrosilylation reactions or surface grafting, where the Si-H bond is converted to a Si-O or Si-C bond. This transformation results in a significant shift in the ²⁹Si NMR signal, providing clear evidence of the reaction's progress and outcome. researchgate.net

Variable-temperature NMR studies can further elucidate dynamic processes, such as molecular rearrangements or intermolecular interactions, by monitoring changes in the NMR spectrum as a function of temperature. mdpi.com The "information-rich" nature of NMR data allows for the simultaneous determination of the structures of reactants and products, making it invaluable for understanding reaction mechanisms. nih.gov

Table 1: Representative NMR Data for Silane Compounds

| Nucleus | Compound Type | Typical Chemical Shift (ppm) | Notes |

| ¹H | R₃Si-H | 3.5 - 5.0 | Chemical shift is sensitive to the nature of the R groups. |

| -CH₂-Si- | 0.5 - 1.0 | Protons on the alpha-carbon of the alkyl chain. | |

| -(CH₂)n- | 1.2 - 1.6 | Methylene protons in the alkyl chain. | |

| -CH₃ | 0.8 - 1.0 | Terminal methyl protons of the alkyl chain. | |

| ²⁹Si | R₃Si-H | -10 to -70 | Dependent on the alkyl substituents. |

| R₃Si-O | Varies | Shift changes significantly upon bonding to oxygen. | |

| Note: Specific chemical shifts can vary based on the solvent and the specific structure of the molecule. Data compiled from general knowledge and various sources. sigmaaldrich.comcarlroth.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. edinst.comupenn.edu These methods are instrumental in identifying functional groups and characterizing the bonding within this compound and its associated systems. libretexts.orgwikipedia.org

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.orgmasterorganicchemistry.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. edinst.com In the context of this compound, the most prominent and diagnostic absorption band is the Si-H stretching vibration, which typically appears in the region of 2100-2200 cm⁻¹. The C-H stretching vibrations of the octyl chains are observed around 2850-2960 cm⁻¹. Other characteristic vibrations include the Si-C stretching and various bending modes of the alkyl chains. researchgate.netscielo.br During reactions, such as the hydrolysis of the Si-H bond to form a silanol (B1196071) (Si-OH), the disappearance of the Si-H peak and the appearance of a broad O-H stretching band around 3200-3700 cm⁻¹ can be monitored. researchgate.net

Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. edinst.com Raman spectroscopy provides complementary information to IR spectroscopy. For instance, symmetric vibrations that might be weak or inactive in the IR spectrum are often strong in the Raman spectrum. The Si-H stretch in this compound is also observable in the Raman spectrum. jkps.or.kr Analysis of the polarization of the scattered light can provide additional information about the symmetry of the vibrational modes. wikipedia.orghoriba.com

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| Si-H Stretch | IR, Raman | ~2100 - 2200 | Strong (IR), Medium (Raman) |

| C-H Stretch (Alkyl) | IR, Raman | ~2850 - 2960 | Strong |

| CH₂ Bending | IR | ~1465 | Medium |

| Si-C Stretch | IR, Raman | ~600 - 800 | Medium-Weak |

| Note: Frequencies are approximate and can be influenced by the molecular environment. |

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. savemyexams.com For this compound, techniques like Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS) are particularly useful. ualberta.camtoz-biolabs.comlibretexts.org

In a typical mass spectrum of this compound, a molecular ion peak (M⁺) corresponding to the mass of the intact molecule may be observed. savemyexams.com However, due to the energetic nature of the ionization process, fragmentation often occurs. The fragmentation of alkylsilanes is well-documented and provides a roadmap for structural confirmation. nih.govnih.gov Common fragmentation pathways for this compound include the loss of alkyl radicals (e.g., loss of an octyl group) and rearrangements. The analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the structure of the parent molecule.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing larger or less volatile molecules, and it can be coupled with tandem mass spectrometry (ESI-MS/MS) for more detailed structural analysis. mtoz-biolabs.comnih.gov In ESI-MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. mtoz-biolabs.com This process can provide unambiguous structural information and help to differentiate between isomers. For example, ESI-MS/MS can be used to confirm the structure of reaction products of this compound, such as those formed during surface functionalization. ualberta.ca

Table 3: Potential Fragmentation Ions of this compound in Mass Spectrometry

| Ion | Proposed Structure | Notes |

| [M]⁺ | [SiH(C₈H₁₇)₃]⁺ | Molecular ion |

| [M - C₈H₁₇]⁺ | [SiH(C₈H₁₇)₂]⁺ | Loss of one octyl radical |

| [M - 2C₈H₁₇]⁺ | [SiH(C₈H₁₇)]⁺ | Loss of two octyl radicals |

| [C₈H₁₇]⁺ | [CH₃(CH₂)₇]⁺ | Octyl cation |

| Note: The observed fragments and their relative intensities depend on the specific mass spectrometry technique and conditions used. savemyexams.com |

X-ray Diffraction (XRD) and Electron Microscopy in Materials Characterization

When this compound is used to modify surfaces or to synthesize new materials, X-ray Diffraction (XRD) and electron microscopy become essential characterization tools.

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. mat-cs.comyale.eduforcetechnology.com It provides information on crystal phases, lattice parameters, and crystallite size. mat-cs.comyale.edu While this compound itself is a liquid, XRD is crucial for studying the materials that it interacts with. For example, if this compound is used to passivate the surface of crystalline nanoparticles, XRD can be used to confirm that the core crystalline structure of the nanoparticles is maintained after the surface treatment. amazonaws.comwashington.edu Any changes in the diffraction pattern, such as peak broadening or shifts, can indicate changes in crystallite size or the introduction of strain. yale.edu

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provide direct visualization of the morphology and structure of materials at the micro- and nanoscale. When this compound is used in the synthesis or stabilization of nanoparticles, TEM can provide detailed information on the size, shape, and dispersion of the resulting nanoparticles. amazonaws.com SEM, on the other hand, is used to examine the surface topography of materials and can reveal how the application of a this compound coating affects the surface morphology. mdpi.com

Surface-Sensitive Analytical Techniques (e.g., XPS, AFM)

Given that a primary application of this compound is surface modification, techniques that are sensitive to the surface chemistry and topography are of paramount importance.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.comfrontiersin.org XPS works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. For a surface treated with this compound, XPS can confirm the presence of silicon and carbon from the silane on the substrate. High-resolution scans of the Si 2p and C 1s regions can provide information about the chemical bonding. For example, the Si 2p binding energy can distinguish between Si-H, Si-C, and Si-O bonds, thus confirming the covalent attachment of the silane to an oxidized surface. mdpi.comunica.it

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce 3D images of a surface with nanoscale resolution. measurlabs.comnanoscientific.org AFM is used to characterize the topography of a surface, including its roughness. oamjms.eu By scanning a sharp tip over the surface, AFM can map out the changes in topography that occur after the application of a this compound layer. wiley.com This is particularly useful for assessing the quality and uniformity of self-assembled monolayers (SAMs) formed by this compound. AFM can reveal whether the silane forms a smooth, complete monolayer or if it aggregates into islands. wiley.comnih.gov

Theoretical and Computational Chemistry Studies on Trioctylsilane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in chemistry and materials science for calculating properties and predicting reactivity. wikipedia.orgscispace.com DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible for larger systems compared to traditional wavefunction-based methods. mpg.de

In the context of trioctylsilane, DFT calculations can elucidate its electronic structure, providing information about molecular orbitals, charge distribution, and electrostatic potential. researchgate.netimist.ma The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important, as their energies and spatial distributions are key to understanding a molecule's reactivity. imist.ma The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and the Fukui function, can be used to predict how this compound will interact with other chemical species. rsc.orgjmcs.org.mx For instance, these descriptors can help in understanding the regioselectivity and stereoselectivity of reactions involving this compound, such as its role in surface modification or as a reducing agent. imist.ma DFT calculations have been successfully applied to study the reactivity of various organosilicon compounds, providing valuable insights into their reaction mechanisms. rsc.orgnih.gov

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | (Value) eV | Indicates the ability to donate electrons. |

| LUMO Energy | (Value) eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | (Value) eV | Relates to chemical reactivity and stability. |

| Dipole Moment | (Value) Debye | Provides information about the polarity of the molecule. |

| Mulliken Atomic Charges | Si: (Value), C: (Value), H: (Value) | Describes the partial charges on each atom. |

Note: The values in this table are illustrative and would need to be calculated using specific DFT methods and basis sets.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior, conformational changes, and intermolecular interactions of molecules like this compound. nih.govnih.gov These simulations are particularly useful for understanding how this compound interacts with surfaces, solvents, and other molecules in a system. dovepress.com

For example, MD simulations can be employed to model the self-assembly of this compound molecules on a substrate, revealing the structure and packing of the resulting monolayer. This is crucial for applications in surface functionalization, where the properties of the modified surface depend on the organization of the silane (B1218182) molecules. Simulations can also shed light on the interactions between this compound and polymer matrices in composite materials, helping to understand how it affects the material's bulk properties.

The binding energy and interaction forces between this compound and other components can be calculated from MD simulations using techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method. peerj.com This allows for a quantitative assessment of the strength and nature of these interactions, such as van der Waals forces and electrostatic interactions. peerj.com

Table 2: Key Parameters from Molecular Dynamics Simulations of this compound

| Simulation Parameter | Typical Application | Information Gained |

| Root Mean Square Deviation (RMSD) | Assessing equilibration and stability of the system. | Indicates if the molecular system has reached a stable state. dovepress.com |

| Radial Distribution Function (RDF) | Analyzing the local structure around a molecule. | Provides information on the probability of finding a particle at a certain distance from another. dovepress.com |

| Radius of Gyration (Rg) | Characterizing the size and shape of a molecule. | Measures the compactness of the molecular structure. dovepress.com |

| Solvent Accessible Surface Area (SASA) | Studying interactions with the solvent. | Quantifies the surface area of the molecule that is accessible to the solvent. dovepress.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. wikipedia.orgmdpi.com These models are widely used in drug discovery, toxicology, and materials science to predict the properties of new or untested compounds. nih.govijert.org The fundamental principle of QSAR is that the structure of a molecule contains the features responsible for its physical, chemical, and biological properties. ijert.org

For this compound, QSAR studies can be developed to predict its performance in various applications. For instance, a QSAR model could correlate molecular descriptors of this compound and its analogs with their effectiveness as surface modifying agents, corrosion inhibitors, or reducing agents. These models are built by first calculating a set of molecular descriptors that encode the structural and physicochemical properties of the molecules. mdpi.com

The process involves several key steps: selecting a dataset of compounds with known activity, calculating relevant molecular descriptors, developing a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and validating the model's predictive power. mdpi.comchemmethod.com Both 2D and 3D QSAR approaches can be utilized. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), consider the three-dimensional properties of the molecules and can provide insights into the spatial requirements for optimal activity. nih.govneovarsity.org

Table 3: Example of a QSAR Model for a Property of Silane Analogs

| Descriptor | Coefficient | Description |

| LogP | 0.5 | A measure of lipophilicity. |

| Molecular Weight | -0.1 | The mass of the molecule. |

| Steric Hindrance Parameter | -0.8 | Quantifies the bulkiness of substituents. |

| Electronic Parameter (σ) | 1.2 | Describes the electron-donating or -withdrawing nature of substituents. |

Note: This table represents a hypothetical linear QSAR model. The equation would be: Activity = c + 0.5LogP - 0.1MW - 0.8Steric + 1.2σ. The coefficients are illustrative.

Computational Modeling of Catalytic Cycles

Computational modeling plays a crucial role in understanding the mechanisms of catalytic reactions. rsc.orgschrodinger.com For reactions involving this compound, such as hydrosilylation, computational methods can be used to model the entire catalytic cycle, providing insights into the reaction pathway, intermediates, and transition states. wikipedia.orgpsu.edu This knowledge is invaluable for optimizing reaction conditions and designing more efficient catalysts.

DFT calculations are often used to determine the energies of the reactants, products, intermediates, and transition states along the reaction coordinate. psu.edu This allows for the construction of a potential energy surface for the reaction, from which the activation barriers for each step can be determined. The "energetic span model" can then be used to calculate the turnover frequency (TOF) of the catalytic cycle from the computed energy profile. nih.gov

For complex catalytic systems, multiscale modeling approaches that combine quantum mechanics (QM) for the reactive center with molecular mechanics (MM) for the surrounding environment (QM/MM) can be employed. nih.gov This allows for the study of large and complex systems while maintaining a high level of accuracy for the chemically active region. Kinetic Monte Carlo (KMC) simulations can also be used in conjunction with first-principles calculations to model the kinetics of heterogeneous catalytic reactions over longer timescales. ucl.ac.uk

Table 4: Hypothetical Energy Profile for a Catalytic Hydrosilylation Step

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Alkene + this compound + Catalyst) | 0.0 | Starting point of the reaction. |

| Pre-catalytic Complex | -5.2 | Formation of a complex between reactants and catalyst. |

| Transition State 1 (Oxidative Addition) | +15.8 | Energy barrier for the addition of the Si-H bond to the metal center. psu.edu |

| Intermediate 1 | -10.1 | A key intermediate in the catalytic cycle. |

| Transition State 2 (Alkene Insertion) | +12.5 | Energy barrier for the insertion of the alkene into the metal-silicon or metal-hydride bond. |

| Intermediate 2 | -18.7 | The product complex before release. |

| Products (Alkylsilane + Catalyst) | -25.0 | The final products of the reaction. |

Note: The energy values are illustrative and represent a simplified catalytic cycle.

Future Directions and Emerging Research Areas for Trioctylsilane

Development of Novel Catalytic Systems for Trioctylsilane Reactions

The hydrosilylation of tertiary silanes like this compound presents a significant challenge for many existing catalysts. mdpi.com Consequently, a major focus of current research is the development of new and more efficient catalytic systems. While classic platinum-based catalysts like Speier's and Karstedt's catalysts are effective for some hydrosilylation reactions, there is a strong drive to find alternatives that are more cost-effective and sustainable. nih.govsigmaaldrich.com

Recent advancements have seen the emergence of catalysts based on earth-abundant transition metals such as iron, cobalt, and nickel. nih.gov For instance, cobalt-N-heterocyclic carbene (NHC) catalyst systems have been developed for the anti-Markovnikov hydrosilylation of alkenes. nih.gov Similarly, nickel nanoparticles and nickel alkoxide catalysts have shown promise for the hydrosilylation of alkenes with tertiary silanes. mdpi.com The group of Buslov, for example, has explored nickel nanoparticle catalysts for the hydrosilylation of alkenes with these challenging silanes. mdpi.com Iron-based catalysts, often used in combination with 1,10-phenanthroline (B135089) ligands, have also demonstrated good reactivity and selectivity in the hydrosilylation of various alkenes. nih.gov

The development of sterically hindered catalysts, such as those with bulky trialkylphosphine ligands or N-heterocyclic carbenes, is another strategy to enhance catalyst stability and turnover numbers (TON) by preventing the agglomeration of platinum(0) species. mdpi.com The exploration of pincer-complexes as catalysts has also shown potential, not only for hydrosilylation but also for related reactions like the hydroboration of CO2. mdpi.com

Table 1: Comparison of Emerging Catalytic Systems for Hydrosilylation

| Catalyst Type | Metal Center | Ligand/System | Target Reaction | Key Advantages |